molecular formula C21H32O5 B15088063 Tetrahydrocortisone-d5

Tetrahydrocortisone-d5

Cat. No.: B15088063
M. Wt: 369.5 g/mol
InChI Key: SYGWGHVTLUBCEM-GDDQKZIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocortisone-d5, also known as 3α,17α,21-trihydroxy-5β-pregnane-11,20-dione-d5, is a deuterium-labeled derivative of tetrahydrocortisone. It is a steroid and an inactive metabolite of cortisone. The compound is often used in scientific research due to its stable isotopic labeling, which makes it useful in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrocortisone-d5 typically involves the deuteration of tetrahydrocortisone. This process can be achieved through the catalytic hydrogenation of cortisone in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the incorporation of deuterium atoms into the steroid structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the isotopic purity and structural integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocortisone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Scientific Research Applications

Tetrahydrocortisone-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Tetrahydrocortisone-d5, being an inactive metabolite of cortisone, does not exert significant biological effects on its own. it serves as a valuable tool in research to trace the metabolic pathways of cortisone and cortisol. The deuterium labeling allows for precise tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved in corticosteroid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific labeling with deuterium, which provides enhanced stability and allows for precise analytical measurements. Its use in tracing metabolic pathways and studying corticosteroid metabolism sets it apart from other similar compounds .

Properties

Molecular Formula

C21H32O5

Molecular Weight

369.5 g/mol

IUPAC Name

(3R,5R,10S,13S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14?,15?,18?,19+,20+,21+/m1/s1/i5D2,9D2,13D

InChI Key

SYGWGHVTLUBCEM-GDDQKZIGSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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